![molecular formula C15H16N2O3 B1370977 1-Boc-5-Cyano-3-hydroxymethylindole CAS No. 914349-11-4](/img/structure/B1370977.png)
1-Boc-5-Cyano-3-hydroxymethylindole
Overview
Description
1-Boc-5-Cyano-3-hydroxymethylindole is a chemical compound that is used in various scientific research applications . It is also known as tert-butyl 5-cyano-3-(hydroxymethyl)indole-1-carboxylate .
Molecular Structure Analysis
The molecular formula of 1-Boc-5-Cyano-3-hydroxymethylindole is C15H16N2O3, and its molecular weight is 272.3 . More detailed structural information may be available in databases like ChemSpider .Scientific Research Applications
Antiviral Agents
Indole derivatives have been reported to exhibit significant antiviral activities. For instance, certain indole-based compounds have shown inhibitory activity against influenza A and other viruses . The cyano and hydroxymethyl groups present in 1-Boc-5-Cyano-3-hydroxymethylindole could potentially be modified to enhance their affinity to viral proteins, offering a pathway for the development of new antiviral drugs.
Anti-inflammatory Applications
The indole nucleus is a common feature in many synthetic drug molecules with anti-inflammatory properties . The structural complexity of 1-Boc-5-Cyano-3-hydroxymethylindole allows for the exploration of its anti-inflammatory potential, possibly leading to the synthesis of new anti-inflammatory medications.
Anticancer Research
Indole derivatives are increasingly being studied for their role in cancer treatment. They can act on various pathways involved in cancer cell proliferation and survival . The tert-butyl group in 1-Boc-5-Cyano-3-hydroxymethylindole may be used to increase the lipophilicity of potential drug candidates, improving their ability to cross cell membranes and reach cancer cells.
Antimicrobial Activity
The indole scaffold is known to possess antimicrobial properties, with the potential to combat a range of bacterial and fungal infections . The cyano group in 1-Boc-5-Cyano-3-hydroxymethylindole could be leveraged to develop new antimicrobial agents with a novel mechanism of action.
Antidiabetic Effects
Research has indicated that indole derivatives can have antidiabetic effects by influencing glucose metabolism and insulin sensitivity . The hydroxymethyl group in 1-Boc-5-Cyano-3-hydroxymethylindole might be key in synthesizing new compounds that can be evaluated for their antidiabetic properties.
Neuroprotective Properties
Indoles have been associated with neuroprotective effects, potentially offering therapeutic benefits for neurodegenerative diseases . The structural features of 1-Boc-5-Cyano-3-hydroxymethylindole could be explored to develop compounds that protect neuronal cells from damage or degeneration.
Safety and Hazards
Mechanism of Action
Target of Action
Mode of Action
It is known to be involved in various chemical reactions due to its unique properties
Pharmacokinetics
The compound has a predicted boiling point of 461.5±53.0 °C and a density of 1.19±0.1 g/cm3 . It is typically stored in a sealed container at room temperature .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, it is recommended to store the compound in a sealed container at room temperature to maintain its stability . Furthermore, safety data sheets recommend avoiding dust formation and inhalation of the compound, suggesting that the compound’s action and efficacy could be influenced by its physical state and the conditions of its use .
properties
IUPAC Name |
tert-butyl 5-cyano-3-(hydroxymethyl)indole-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-15(2,3)20-14(19)17-8-11(9-18)12-6-10(7-16)4-5-13(12)17/h4-6,8,18H,9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWAWIDMLDLCCNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1C=CC(=C2)C#N)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00654325 | |
Record name | tert-Butyl 5-cyano-3-(hydroxymethyl)-1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00654325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
914349-11-4 | |
Record name | 1,1-Dimethylethyl 5-cyano-3-(hydroxymethyl)-1H-indole-1-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=914349-11-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 5-cyano-3-(hydroxymethyl)-1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00654325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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